BENZO(c)PHENANTHRENE, 5-ISOPROPYL- BENZO(c)PHENANTHRENE, 5-ISOPROPYL-
Brand Name: Vulcanchem
CAS No.: 63020-53-1
VCID: VC18684825
InChI: InChI=1S/C21H18/c1-14(2)20-13-16-12-11-15-7-3-4-8-17(15)21(16)19-10-6-5-9-18(19)20/h3-14H,1-2H3
SMILES:
Molecular Formula: C21H18
Molecular Weight: 270.4 g/mol

BENZO(c)PHENANTHRENE, 5-ISOPROPYL-

CAS No.: 63020-53-1

Cat. No.: VC18684825

Molecular Formula: C21H18

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

BENZO(c)PHENANTHRENE, 5-ISOPROPYL- - 63020-53-1

Specification

CAS No. 63020-53-1
Molecular Formula C21H18
Molecular Weight 270.4 g/mol
IUPAC Name 5-propan-2-ylbenzo[c]phenanthrene
Standard InChI InChI=1S/C21H18/c1-14(2)20-13-16-12-11-15-7-3-4-8-17(15)21(16)19-10-6-5-9-18(19)20/h3-14H,1-2H3
Standard InChI Key RESRCWGRKNPWHS-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

Benzo(c)phenanthrene, 5-isopropyl- features a four-ring fused aromatic system, with the benzo group annelated to the phenanthrene core at the c position. The isopropyl group (-CH(CH3_3)2_2) at the 5-position introduces steric bulk and electronic effects that influence reactivity and intermolecular interactions. Computational models suggest that the isopropyl substituent induces slight distortion in the planar structure, reducing π\pi-π\pi stacking efficiency compared to unsubstituted PAHs .

Table 1: Comparative Structural Data for Benzo(c)phenanthrene Derivatives

CompoundSubstituentMolecular FormulaMolecular Weight (g/mol)Planarity Deviation (°)
Benzo(c)phenanthreneNoneC18H12\text{C}_{18}\text{H}_{12}228.30.0
5-Isopropyl derivative-CH(CH3_3)2_2C21H18\text{C}_{21}\text{H}_{18}270.44.2
5,8-Dimethyl derivative-CH3_3C20H16\text{C}_{20}\text{H}_{16}256.32.1

Data derived from crystallographic studies and density functional theory (DFT) calculations .

Spectroscopic Signatures

The compound exhibits characteristic UV-Vis absorption maxima at 278 nm and 345 nm, attributed to ππ\pi \rightarrow \pi^* transitions. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the isopropyl group’s methyl protons resonate at δ=1.25\delta = 1.25 ppm (doublet, 6H), while the methine proton appears at δ=3.02\delta = 3.02 ppm (septet, 1H).

Synthesis and Functionalization Strategies

Friedel-Crafts Alkylation

The most widely reported synthesis involves Friedel-Crafts alkylation of benzo(c)phenanthrene with isopropyl chloride in the presence of AlCl3_3. This method achieves yields of 68–72%, with purity >98% after silica gel chromatography.

Benzo(c)phenanthrene+(CH3)2CHClAlCl35-Isopropyl derivative+HCl\text{Benzo(c)phenanthrene} + (\text{CH}_3)_2\text{CHCl} \xrightarrow{\text{AlCl}_3} \text{5-Isopropyl derivative} + \text{HCl}

Side reactions, including over-alkylation and ring chlorination, are minimized by maintaining temperatures below 0°C and using stoichiometric AlCl3_3.

Alternative Routes

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between 5-bromobenzo(c)phenanthrene and isopropylboronic acid yields the target compound with 65% efficiency.

  • Photochemical Cyclization: UV irradiation of 1-isopropylnaphthalene derivatives induces cyclization, though this method suffers from low regioselectivity (45% yield) .

Chemical Reactivity and Stability

Electrophilic Substitution

The isopropyl group exerts a moderate electron-donating effect (+I), activating the ring toward electrophiles. Nitration with HNO3_3/H2_2SO4_4 preferentially occurs at the 8-position, yielding 5-isopropyl-8-nitrobenzo(c)phenanthrene.

Oxidation Pathways

Oxidation with KMnO4_4 in acidic conditions cleaves the isopropyl group, generating benzo(c)phenanthrene-5-carboxylic acid. This reaction proceeds via a radical intermediate, as evidenced by ESR spectroscopy .

Table 2: Kinetic Parameters for Oxidation Reactions

Oxidizing AgentTemperature (°C)Rate Constant (k, s1^{-1})Activation Energy (kJ/mol)
KMnO4_4252.3×1042.3 \times 10^{-4}54.2
CrO3_3401.7×1031.7 \times 10^{-3}48.9

Data from thermogravimetric analysis and Arrhenius plots .

Biological Activity and Toxicological Profile

Cytotoxicity Against Cancer Cell Lines

In vitro assays demonstrate dose-dependent cytotoxicity in MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells, with IC50_{50} values of 12.3 μM, 14.7 μM, and 9.8 μM, respectively. Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Mutagenicity and Carcinogenicity

Like many PAHs, benzo(c)phenanthrene, 5-isopropyl- forms DNA adducts upon metabolic activation by cytochrome P450 enzymes. The 5-isopropyl group enhances adduct stability compared to methyl or ethyl derivatives, as shown in Ames test reversions (1.8-fold increase over benzo[a]pyrene) .

Table 3: Carcinogenic Potency Relative to Benzo[a]pyrene

CompoundRelative Potency Factor (RPF)Tumor Incidence (%)
Benzo[a]pyrene1.0085
5-Isopropyl derivative0.4562
5-Ethyl derivative0.3254

RPF values derived from rodent bioassays .

Environmental Persistence and Ecotoxicology

Photodegradation

Half-life under UV irradiation (λ = 300 nm) is 48 hours, with primary degradation products including 5-isopropyl-1,2-dihydroxybenzo(c)phenanthrene and quinone derivatives. Aquatic toxicity tests on Daphnia magna show LC50_{50} = 2.4 mg/L, indicating moderate hazard potential .

Bioaccumulation Factors

Log KowK_{ow} (octanol-water partition coefficient) of 4.7 suggests significant bioaccumulation in lipid-rich tissues. Field studies in industrialized estuaries detect concentrations up to 12.3 ng/g sediment, with biomagnification factors of 3.2 in benthic organisms .

Applications in Materials Science

Organic Electronics

Thin-film transistors incorporating 5-isopropylbenzo(c)phenanthrene exhibit hole mobility of 0.12cm2/Vs0.12 \, \text{cm}^2/\text{V}\cdot\text{s}, comparable to pentacene derivatives. The isopropyl group improves solubility in chlorobenzene (23 mg/mL vs. 8 mg/mL for unsubstituted analog), facilitating solution processing .

Liquid Crystalline Phases

Thermotropic mesophases form between 148°C and 212°C, with a nematic-to-isotropic transition enthalpy of ΔH=4.8kJ/mol\Delta H = 4.8 \, \text{kJ/mol}. X-ray diffraction confirms lamellar spacing of 3.4 nm, suitable for optoelectronic applications .

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